4-Phenyl-2-(thiophen-3-yl)pyridine
CAS No.:
Cat. No.: VC20561717
Molecular Formula: C15H11NS
Molecular Weight: 237.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NS |
|---|---|
| Molecular Weight | 237.32 g/mol |
| IUPAC Name | 4-phenyl-2-thiophen-3-ylpyridine |
| Standard InChI | InChI=1S/C15H11NS/c1-2-4-12(5-3-1)13-6-8-16-15(10-13)14-7-9-17-11-14/h1-11H |
| Standard InChI Key | XUFMEJBYDGGDDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Stereoelectronic Features
4-Phenyl-2-(thiophen-3-yl)pyridine (C₁₅H₁₁NS) features a pyridine ring fused with two aromatic substituents: a phenyl group and a thiophene moiety. The molecular weight of 237.32 g/mol and a logP value of approximately 3.67 (estimated for analogous structures ) suggest moderate lipophilicity, which influences its solubility and bioavailability. The thiophene ring introduces sulfur-based electron-rich regions, while the pyridine nitrogen contributes to polar interactions.
Crystallographic and Conformational Analysis
Comparative Structural Insights
Although no crystal structure of 4-Phenyl-2-(thiophen-3-yl)pyridine has been published, related compounds like 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] thiazin-4-one crystallize in the P2₁/n space group with mixed chirality in the asymmetric unit . The dihedral angles between the pyridine and thiophene rings in such structures average 15–25°, indicating moderate conjugation disruption . For 4-Phenyl-2-(thiophen-3-yl)pyridine, planar arrangements of the aryl groups are anticipated, with possible intermolecular π-stacking contributing to solid-state stability.
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